molecular formula C14H17ClN2O B028839 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol CAS No. 10500-64-8

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

Cat. No. B028839
CAS RN: 10500-64-8
M. Wt: 264.75 g/mol
InChI Key: BZUKCXDUDOUBKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives can involve various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods start from suitable precursors to construct either the quinoline or the coumarin rings, indicating the versatility and adaptability of synthetic approaches to quinoline derivatives (Patra & Kar, 2021).

Molecular Structure Analysis

Quinoline derivatives, including 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, are characterized by high electron density due to 10-π and 2-non-bonding electrons. These compounds effectively form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their molecular structure's capability to interact and bind with other chemical entities (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

Quinoline derivatives exhibit reasonable effectiveness against metallic corrosion, which can be attributed to their chemical properties, particularly their ability to adsorb and form stable complexes. The presence of polar substituents such as hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) groups in their structure enhances their adsorption capabilities and their application as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives like 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, such as solubility, boiling point, and melting point, are critical for their application in various industries. Although specific data on this compound were not found in the provided literature, quinoline derivatives generally exhibit properties suitable for their widespread use in pharmaceuticals, agrochemicals, and corrosion inhibition.

Chemical Properties Analysis

The chemical properties of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, including reactivity with other compounds and stability under various conditions, are pivotal for its application in creating anticorrosive materials and potential pharmacological uses. These properties are influenced by the quinoline moiety's electronic structure and the presence of functional groups that can participate in chemical reactions (Verma, Quraishi, & Ebenso, 2020).

Scientific Research Applications

  • Gene Delivery : Chloroquine enhances transgene expression in nonviral gene delivery systems by providing increased pH buffering in endocytic vesicles, displacement of polycations from nucleic acids in polyplexes, and alteration of the released nucleic acid's biophysical properties (Cheng et al., 2006).

  • Antifilarial Treatment : It shows a promising antifilarial response and sterilization effect on female Acanthocheilonema viteae in rodents (Tewari et al., 2000).

  • Cancer Therapy : Hydroxychloroquine, a derivative, inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer (Clinical Cancer Research, 2016). Various 4-aminoquinoline derivatives have shown cytotoxic effects on human breast tumor cell lines, with specific compounds being the most active (Zhang et al., 2007).

  • Malaria Treatment : A novel derivative has been identified for preclinical development as a blood schizonticidal agent against chloroquine-resistant malaria parasites (Dola et al., 2016). Several compounds have displayed potent antimalarial activity in mice (Kesten et al., 1987).

  • Antimalarial Drug Development : Ongoing research aims to develop new antimalarial drugs by exploring the chemical properties of related compounds (Asías et al., 2003).

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKCXDUDOUBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328190
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

CAS RN

10500-64-8
Record name 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10500-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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